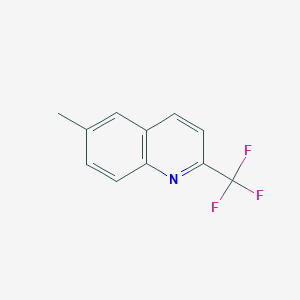

6-Methyl-2-(trifluoromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-2-4-9-8(6-7)3-5-10(15-9)11(12,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLVKRXDCFWRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379657 | |

| Record name | 6-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-47-5 | |

| Record name | 6-Methyl-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Quinoline Scaffold in Chemical Sciences

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govtandfonline.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. tandfonline.comnih.gov The versatility of the quinoline ring allows for functionalization at numerous positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. frontiersin.orgresearchgate.net

The structural rigidity and aromatic nature of the quinoline system provide a robust platform for designing molecules that can interact with various biological receptors. tandfonline.com Consequently, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govnih.gov Its importance is underscored by the fact that numerous quinoline-based drug candidates are currently under clinical investigation for a range of diseases. tandfonline.com The synthetic accessibility and well-understood chemistry of the quinoline scaffold further contribute to its prominent position in modern drug discovery and materials science. tandfonline.comfrontiersin.org

The Role of Trifluoromethyl and Methyl Substituents in Quinoline Chemistry

The introduction of substituents onto the quinoline (B57606) core is a key strategy for modulating its physicochemical and biological properties. frontiersin.org The methyl and trifluoromethyl groups, in particular, impart distinct and significant effects.

The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's properties. nih.gov Its strong electron-withdrawing nature significantly alters the electronic distribution within the quinoline ring system. researchgate.netmdpi.com This electronic effect can influence the molecule's reactivity and its ability to interact with biological targets. researchgate.net Furthermore, the trifluoromethyl group is known to enhance the lipophilicity (the ability to dissolve in fats and lipids) and metabolic stability of a compound. mdpi.comrsc.org This increased stability is due to the high bond energy of the carbon-fluorine bond, making the group resistant to metabolic degradation. mdpi.com These characteristics often lead to improved pharmacokinetic profiles for drug candidates. rsc.org

Spectroscopic Characterization and Structural Elucidation of 6 Methyl 2 Trifluoromethyl Quinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 6-Methyl-2-(trifluoromethyl)quinoline, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

To provide a more concrete reference, the ¹H NMR data for the analogous compound, 6-Methyl-4-phenyl-2-(trifluoromethyl)quinoline , is presented in the table below. The presence of the phenyl group at the 4-position will induce notable shifts, particularly for the adjacent protons, but the data remains a valuable guide.

| Proton | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Ar-H | 8.18 | d | 8.5 |

| Ar-H | 7.72 | s | |

| Ar-H | 7.65 | d | 8.3 |

| Ar-H | 7.63 | s | |

| Ar-H (phenyl) | 7.60–7.49 | m | |

| 6-CH₃ | 2.50 | s |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbon atom of the trifluoromethyl group is expected to show a characteristic quartet due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF). The carbons of the quinoline (B57606) ring will appear in the aromatic region (110-160 ppm), with their exact shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group.

As with the proton NMR data, a complete experimental ¹³C NMR spectrum for the title compound is not available. The data for 6-Methyl-4-phenyl-2-(trifluoromethyl)quinoline is provided below as a reference.

| Carbon | Chemical Shift (δ) in ppm (CDCl₃) | Quartet Coupling Constant (J) in Hz |

|---|---|---|

| C2 | 146.6 | 34.3 |

| CF₃ | 121.8 | 275.1 |

| Aromatic/Quinoline Carbons | 150.0, 146.4, 138.9, 137.4, 132.9, 130.2, 129.5 (2C), 128.9, 128.8 (2C), 127.4, 124.5 | |

| C3 | 117.1 | 2.1 |

| 6-CH₃ | 22.0 |

Fluorine-19 NMR is highly specific for fluorine-containing compounds. The trifluoromethyl group in this compound is expected to appear as a singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine atoms to cause splitting. The chemical shift is a sensitive indicator of the electronic environment. Studies on similar 2-(trifluoromethyl)quinoline (B1226531) derivatives have reported the ¹⁹F NMR signal for the CF₃ group to be a singlet at approximately -61.70 ppm.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a molecular fingerprint that is unique to the compound's structure and bonding.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. While a specific spectrum for the title compound is not available, the expected regions for key vibrations can be inferred from related structures.

The table below presents a summary of expected FT-IR absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H stretch (CH₃) | 2950-2850 | Medium |

| C=N and C=C stretch (quinoline ring) | 1620-1450 | Strong to Medium |

| C-F stretch (CF₃) | 1350-1100 | Strong |

| C-H bend (aromatic) | 900-675 | Strong to Medium |

Raman spectroscopy provides complementary information to FT-IR. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. Therefore, the symmetric vibrations of the quinoline ring and the C-CF₃ bond are expected to be prominent in the Raman spectrum. Specific experimental Raman data for this compound is not currently documented in the surveyed literature. However, it is a valuable technique for confirming the structural features identified by other spectroscopic methods.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. In the study of quinoline derivatives, both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are commonly employed. These techniques typically provide clear molecular ions, such as M•+ in EI-MS and [M+H]+ in ESI-MS, with high mass accuracy, often with errors below 5 mDa when using Time-of-Flight (TOF) analyzers. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. For substituted quinolines, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are invaluable for structural elucidation. nih.gov The quinoline ring itself is a stable scaffold, but collision-induced dissociation (CID) can lead to characteristic fragmentation. A primary dissociation pathway for the quinoline radical cation involves the loss of hydrogen cyanide (HCN) to produce a C₈H₆˙⁺ fragment ion. rsc.org Further fragmentation often involves the loss of substituents from the main ring system. nih.gov

While specific experimental data for this compound is not widely published, predicted data for the closely related analogue, 4-chloro-6-methyl-2-(trifluoromethyl)quinoline, offers insight into the expected measurements in an HRMS experiment.

Table 1: Predicted HRMS Adducts and Collision Cross Section (CCS) for 4-chloro-6-methyl-2-(trifluoromethyl)quinoline Data predicted using CCSbase. uni.lu

| Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | C₁₁H₈ClF₃N⁺ | 246.02919 | 146.3 |

| [M+Na]⁺ | C₁₁H₇ClF₃NNa⁺ | 268.01113 | 158.6 |

| [M+NH₄]⁺ | C₁₁H₁₁ClF₃N₂⁺ | 263.05573 | 165.0 |

| [M+K]⁺ | C₁₁H₇ClF₃NK⁺ | 283.98507 | 152.5 |

| [M-H]⁻ | C₁₁H₆ClF₃N⁻ | 244.01463 | 146.2 |

| [M+HCOO]⁻ | C₁₂H₈ClF₃NO₂⁻ | 290.02011 | 159.3 |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Quinoline and its derivatives are chromophoric and typically exhibit strong absorption in the UV region. nih.gov The spectra of substituted quinolines are characterized by multiple absorption bands corresponding primarily to π → π* transitions within the aromatic heterocyclic ring system. beilstein-journals.orgbeilstein-journals.org

Studies on various quinoline derivatives show a general absorption range between 280 nm and 510 nm. researchgate.net More specifically, research on trifluoromethylated quinoline systems reveals electronic transitions within the 250–500 nm region. beilstein-journals.orgbeilstein-journals.org Transitions observed in the ultraviolet range are generally assigned to π → π* transitions of the quinoline core. beilstein-journals.orgbeilstein-journals.org In some derivatives, additional bands at longer wavelengths (>350 nm) can be attributed to n → π* transitions, often involving non-bonding electrons on heteroatoms like nitrogen. beilstein-journals.orgbeilstein-journals.org The precise position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the quinoline ring as well as the solvent used for the measurement. researchgate.net For instance, the characteristic absorption peak of the parent quinoline molecule is noted at 313 nm. nih.gov

Table 2: Typical Electronic Transitions for Trifluoromethylated Quinoline Systems

| Wavelength Region | Type of Transition | Associated Moiety | Reference |

| 250 - 350 nm | π → π | Heterocyclic (Quinoline) Ring | beilstein-journals.orgbeilstein-journals.org |

| > 350 nm | n → π | Imine or other functional groups | beilstein-journals.orgbeilstein-journals.org |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While a crystal structure for this compound itself is not publicly available, the structure of the analogous compound 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline (B192933) provides a representative example of the solid-state conformation for this class of molecules. nih.gov Analysis of this related structure reveals key geometric parameters and packing arrangements. nih.gov For example, studies on other substituted trifluoromethyl-quinolines have shown that the quinoline ring system can exhibit a certain degree of planarity, with dihedral angles between the ring and its substituents being a key structural descriptor. beilstein-journals.orgbeilstein-journals.org

The crystallographic data for 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline shows that it crystallizes in the monoclinic space group P2₁/c. nih.gov

Table 3: Representative Crystallographic Data for 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline Data obtained at T = 293 K. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.8482 (19) |

| b (Å) | 5.0534 (8) |

| c (Å) | 18.048 (3) |

| β (°) ** | 107.503 (17) |

| Volume (ų) ** | 1204.5 (3) |

| Z | 4 |

Computational Chemistry and Theoretical Modeling of 6 Methyl 2 Trifluoromethyl Quinoline

Theoretical Insights into Chemical Reactivity and Reaction Mechanisms

Theoretical studies, primarily employing Density Functional Theory (DFT), offer significant insights into the chemical reactivity of 6-Methyl-2-(trifluoromethyl)quinoline. DFT calculations can elucidate the electronic properties of a molecule, which are fundamental to its reactivity.

Detailed research findings from computational studies on quinoline (B57606) derivatives reveal that the distribution of electron density is a key determinant of reactivity. nih.govresearchgate.net The presence of both an electron-donating methyl group at the 6-position and a potent electron-withdrawing trifluoromethyl group at the 2-position creates a unique electronic profile for this molecule. The trifluoromethyl group, known for its strong inductive effect, significantly enhances the electrophilicity of the quinoline ring system, particularly at the C-2 and C-4 positions. beilstein-journals.org This increased electrophilicity makes the compound more susceptible to nucleophilic attack. Conversely, the methyl group donates electron density to the benzene (B151609) portion of the quinoline ring.

Frontier Molecular Orbital (FMO) analysis is a common theoretical approach to predict reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO energy gap (ΔE) are critical indicators. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions. nih.gov For quinoline derivatives, the locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP maps would likely show a negative potential (red/yellow) around the nitrogen atom, indicating its Lewis basicity and ability to coordinate with protons or metal ions. In contrast, regions near the trifluoromethyl group and the C-4 position would exhibit a positive potential (blue), marking them as sites prone to nucleophilic attack.

Theoretical modeling is also instrumental in elucidating reaction mechanisms. For instance, in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, computational studies can map the entire reaction pathway. This includes identifying transition states, intermediates, and calculating the activation energies for each step. dntb.gov.ua Such studies can explain observed regioselectivity and help in optimizing reaction conditions by identifying the rate-determining step. For example, a theoretical study on the Povarov reaction for synthesizing quinoline derivatives used DFT to analyze the reaction mechanism and the role of catalysts. dntb.gov.ua

Table 1: Calculated Reactivity Descriptors for a Representative Quinoline Derivative (Note: The following data is illustrative and based on typical values for similar quinoline derivatives from DFT calculations at the B3LYP level. Specific values for this compound would require dedicated computation.)

| Descriptor | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.8 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and kinetic stability nih.gov |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

| Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

Thermodynamic Parameter Calculations

Computational chemistry provides reliable estimates of the thermodynamic properties of molecules, which are essential for understanding their stability and behavior in chemical processes. Methods like DFT, often used in conjunction with basis sets such as 6-311++G(d,p), can be used to calculate standard thermodynamic parameters. researchgate.netnist.gov

For a given molecule, these calculations typically start with geometry optimization to find the lowest energy structure. Following this, vibrational frequency calculations are performed to confirm the structure is a true minimum on the potential energy surface and to compute thermochemical data. nist.gov

Key thermodynamic parameters that can be calculated include:

Standard Enthalpy of Formation (ΔH°f): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the molecule's stability.

Standard Gibbs Free Energy of Formation (ΔG°f): This parameter combines enthalpy and entropy and is the ultimate indicator of a molecule's thermodynamic stability under standard conditions.

Standard Entropy (S°): This value quantifies the degree of disorder of the molecule and is calculated based on translational, rotational, and vibrational contributions.

Heat Capacity (Cv): This property measures the amount of heat required to raise the temperature of the substance by a certain amount.

A study on the thermodynamic properties of methylquinolines demonstrated excellent agreement between experimentally measured values and those calculated using DFT (B3LYP/6-31+G(d,p)) methods. nist.gov This provides confidence that similar computational approaches would yield accurate thermodynamic data for this compound. The calculations for methylquinolines included deriving molar entropies, molar enthalpies, and molar Gibbs free energies of formation for the ideal gas state at various temperatures. nist.gov An unprecedented electrochemical γ-carboxylation of α-CF3 alkenes with CO2 was also studied using DFT calculations to determine the Gibbs free-energy profile. researchgate.net

Table 2: Calculated Thermodynamic Parameters for a Representative Quinoline Derivative (Note: The following data is illustrative and based on typical values for similar quinoline derivatives from DFT calculations. Specific values for this compound would require dedicated computation.)

| Parameter | Calculated Value | Unit |

| Standard Enthalpy of Formation (ΔH°f) | -250.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -155.2 | kJ/mol |

| Standard Entropy (S°) | 420.8 | J/(mol·K) |

| Heat Capacity (Cv) | 185.3 | J/(mol·K) |

These calculated parameters are invaluable for predicting the equilibrium constants and spontaneity of reactions involving this compound, providing a solid theoretical foundation for its practical application in synthesis and materials science.

Structure Activity Relationship Sar Studies of 6 Methyl 2 Trifluoromethyl Quinoline and Its Derivatives

Influence of the Trifluoromethyl Group on Lipophilicity and Bioactivity

The trifluoromethyl (-CF3) group at the C-2 position of the quinoline (B57606) ring plays a pivotal role in modulating the physicochemical properties and biological activity of 6-Methyl-2-(trifluoromethyl)quinoline. The high electronegativity of the fluorine atoms in the -CF3 group significantly influences the electron distribution within the quinoline scaffold. This electron-withdrawing nature can enhance the binding affinity of the molecule to biological targets through various non-covalent interactions.

One of the most significant contributions of the trifluoromethyl group is its impact on lipophilicity. The -CF3 group is known to increase the lipophilicity of organic molecules, a property that is often correlated with enhanced cell membrane permeability and, consequently, improved bioavailability. This increased lipophilicity can facilitate the transport of the compound across biological membranes to reach its intracellular targets.

Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation. This metabolic stability is a desirable characteristic in drug design as it can lead to a longer half-life of the compound in biological systems, allowing for sustained therapeutic effects. The presence of the -CF3 group in quinoline derivatives has been associated with a range of biological activities, including antiviral, antimicrobial, and anticancer effects, underscoring its importance in the design of novel therapeutic agents.

Role of the Methyl Group at C-6 in Modulating Biological Activity

The methyl (-CH3) group at the C-6 position of the quinoline ring also exerts a significant influence on the biological activity of this compound and its derivatives. While the effect of a C-6 methyl group has not been extensively studied specifically in the context of 2-(trifluoromethyl)quinolines, structure-activity relationship studies on related quinoline-based compounds provide valuable insights.

For instance, in a series of quinoline-based hydroxyimidazolium hybrids, a derivative with a methyl group at the C-6 position demonstrated superior antimicrobial activity compared to its analogue with a methoxy group at the same position researchgate.net. This suggests that the electronic and steric properties of the substituent at C-6 are critical for antimicrobial efficacy.

Conversely, in the context of anticancer activity, studies on indole-quinoline derivatives have indicated that a methyl group at the C-5 position confers greater potency than a methyl group at the C-6 position. This highlights the nuanced and context-dependent role of substituent positioning on the quinoline ring in determining specific biological outcomes. The methyl group, being an electron-donating group, can alter the electron density of the quinoline ring, thereby influencing its interaction with biological targets.

Positional Effects of Substituents on the Quinoline Ring System

The biological activity of this compound derivatives is highly sensitive to the position of other substituents on the quinoline ring system. The specific placement of functional groups can dramatically alter the compound's potency and selectivity.

For example, in the development of anticancer agents based on a 4-amino-2-(trifluoromethyl)quinoline scaffold, it was found that substitutions at the C-3 and C-5 positions are crucial for activity researchgate.net. This indicates that these positions are likely involved in key interactions with the biological target. The introduction of an electronegative group on a phenyl ring attached to the quinoline core was also shown to enhance anticancer activity against MCF-7 cell lines researchgate.net.

Furthermore, research on the fungicide quinofumelin, which features a quinoline core, revealed that substitutions at the 8-position of the quinoline ring, such as a methyl or fluorine group, were more effective than substitutions at other positions. This again emphasizes the principle that the spatial arrangement of substituents is a critical determinant of biological activity. These findings underscore the importance of a systematic exploration of the quinoline scaffold to identify optimal substitution patterns for desired therapeutic effects.

Correlation between Structural Features and Specific Biological Activities (e.g., Antiviral, Antimicrobial, Anticancer)

The structural features of this compound and its derivatives are intricately linked to their specific biological activities.

Antiviral Activity: The trifluoromethyl group at the C-2 position appears to be a key pharmacophore for antiviral activity. A study on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives demonstrated potent activity against the Zika virus (ZIKV) nih.govresearchgate.net. The presence of two electron-withdrawing trifluoromethyl groups on the quinoline scaffold was associated with enhanced antiviral efficacy. The table below summarizes the anti-ZIKV activity of some of these derivatives.

| Compound | EC50 (µM) for ZIKV |

| Mefloquine (B1676156) | 0.8 ± 0.1 |

| Derivative 1 | 0.23 ± 0.02 |

| Derivative 2 | 0.45 ± 0.05 |

Antimicrobial Activity: For antimicrobial activity, the nature of the substituent at the C-6 position is significant. As mentioned earlier, a methyl group at C-6 in certain quinoline hybrids confers greater antimicrobial potency than a methoxy group researchgate.net. This suggests that for antibacterial and antifungal applications, modifications at the C-6 position of the this compound scaffold could be a promising strategy for enhancing activity.

Anticancer Activity: The anticancer activity of 2-(trifluoromethyl)quinoline (B1226531) derivatives is influenced by substitutions at multiple positions. SAR studies on 3-phenyl-2-(trifluoromethyl)quinoline derivatives revealed that the presence of an electronegative group on the C-3 phenyl ring is beneficial for activity against MCF-7 breast cancer cells researchgate.net. Furthermore, substitutions at the C-5 position of the quinoline ring were also found to be important for anticancer action researchgate.net. The following table illustrates the growth inhibitory action of some 3-phenyl-2-(trifluoromethyl)quinoline derivatives on the MCF-7 cell line.

| Compound | R Group on Phenyl Ring | Growth Inhibition (%) |

| Ka | H | 55 |

| Kb | 4-Cl | 72 |

| Kc | 4-F | 68 |

| Kd | 4-NO2 | 78 |

Molecular Design Principles for Enhanced Biological Potency and Selectivity

Based on the available structure-activity relationship data, several molecular design principles can be formulated to enhance the biological potency and selectivity of this compound derivatives.

Optimization of the C-2 Trifluoromethyl Group: The trifluoromethyl group at the C-2 position is a critical determinant of bioactivity. Its electron-withdrawing nature and contribution to lipophilicity and metabolic stability should be maintained. Further fluorination or introduction of other small, electron-withdrawing groups could be explored, but the -CF3 group appears to be highly favorable.

Strategic Modification of the C-6 Position: The methyl group at the C-6 position offers a site for modification to fine-tune activity. For antimicrobial agents, exploring other small alkyl or electron-donating groups at this position could be beneficial. For anticancer agents, the observation that a C-5 methyl group is more potent than a C-6 methyl group in related systems suggests that exploring positional isomers of the methyl group could lead to improved efficacy.

Exploitation of C-3 and C-5 Positions for Anticancer Activity: For the development of anticancer agents, the introduction of substituted aryl groups at the C-3 position and further functionalization at the C-5 position of the quinoline ring are promising strategies. The presence of electronegative substituents on the C-3 aryl ring has been shown to enhance activity.

Dual Substitution for Enhanced Antiviral Activity: The potent anti-Zika virus activity of 2,8-bis(trifluoromethyl)quinoline derivatives suggests that the introduction of an additional electron-withdrawing group, such as another trifluoromethyl group, at other positions on the quinoline ring (e.g., C-8) could be a key strategy for developing potent antiviral agents.

Focus on Selectivity: To improve selectivity, future design efforts should focus on creating derivatives that exploit specific features of the target enzyme or receptor's binding site. This can be achieved through computational modeling and the synthesis of a focused library of analogs with systematic variations in their substitution patterns. By carefully considering these design principles, it is possible to develop novel this compound derivatives with enhanced biological potency and selectivity for various therapeutic applications.

Applications and Research Directions in Medicinal Chemistry and Beyond for the 6 Methyl 2 Trifluoromethyl Quinoline Scaffold

Development of Antimicrobial Agents

The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. The quinoline (B57606) scaffold has long been a cornerstone in the development of anti-infective drugs, and derivatives of 6-Methyl-2-(trifluoromethyl)quinoline are being explored for their potential in this arena.

Antibacterial Research

Research into quinoline derivatives has identified their potential against various bacterial strains, including those resistant to multiple drugs. While studies focusing specifically on this compound are limited, research on analogous structures highlights the promise of this chemical class.

For instance, a study on quinoline-2-one derivatives revealed significant antibacterial activity against a panel of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most effective compounds in this study, a chlorinated quinoline-2-one derivative (Compound 6c), demonstrated potent activity with Minimum Inhibitory Concentrations (MIC) of 0.75 μg/mL against MRSA and vancomycin-resistant Enterococci (VRE). nih.gov This compound also showed significant, dose-dependent inhibition of biofilm formation in MRSA. nih.gov These findings suggest that the quinoline core is a viable starting point for developing new antibiotics, and modifications, such as those present in the this compound scaffold, could yield potent antibacterial agents. nih.govnih.gov

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 6c (a chlorinated quinoline-2-one) | MRSA | 0.75 | nih.gov |

| Compound 6c (a chlorinated quinoline-2-one) | VRE | 0.75 | nih.gov |

| Compound 6c (a chlorinated quinoline-2-one) | MRSE | 2.50 | nih.gov |

Antifungal Research

The trifluoromethyl group is known to enhance the biological activity of many compounds, and its inclusion in the quinoline scaffold has been explored for antifungal properties. Research has shown that 2-trifluoromethyl quinoline derivatives exhibit significant inhibitory effects against various fungal pathogens.

In one study, a series of 2-trifluoromethyl quinoline derivatives were synthesized and tested against several phytopathogenic fungi. researchgate.net Compound 3g, a derivative from this series, showed remarkable antifungal activity, with inhibition rates of 89% against Fusarium graminearum and 93.4% against Curvularia lunata at a concentration of 0.5 mg/mL. researchgate.net Another study, using 2,8-bis(trifluoromethyl)-4-quinolinol as a lead structure, developed derivatives with potent activity against Sclerotinia sclerotiorum and Botrytis cinerea. acs.orgnih.gov The most active compound, Ac12, had EC₅₀ values of 0.52 and 0.50 μg/mL against these fungi, respectively, which was more potent than the lead compound and some commercial fungicides. acs.orgnih.gov These results underscore the potential of the 2-(trifluoromethyl)quinoline (B1226531) core, a key feature of this compound, in the development of novel antifungal agents. nih.govresearchgate.netmdpi.com

| Compound | Fungal Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 3g | Fusarium graminearum | Inhibition Rate at 0.5 mg/mL | 89% | researchgate.net |

| Compound 3g | Curvularia lunata | Inhibition Rate at 0.5 mg/mL | 93.4% | researchgate.net |

| Compound Ac12 | Sclerotinia sclerotiorum | EC₅₀ (μg/mL) | 0.52 | acs.orgnih.gov |

| Compound Ac12 | Botrytis cinerea | EC₅₀ (μg/mL) | 0.50 | acs.orgnih.gov |

Antitubercular Research

Tuberculosis remains a major global health threat, and the quinoline scaffold is a key component in some antitubercular drugs. Research into novel quinoline derivatives has yielded compounds with potent activity against Mycobacterium tuberculosis (Mtb). nih.govscholarsresearchlibrary.com

A study focusing on 2-(quinolin-4-yloxy)acetamides synthesized and evaluated a series of compounds for their antimycobacterial activity. nih.gov Notably, this series included a derivative, compound 9f, which features a trifluoromethyl group at the 2-position and a methyl group at the 6-position of the quinoline ring, making it a very close analogue to the scaffold of interest. This compound exhibited a potent MIC of 0.17 μM against the Mtb H37Rv strain. nih.gov The study highlighted that the electronic properties of the substituents on the quinoline ring significantly influence the antitubercular activity. nih.gov The potent activity of this closely related compound strongly supports the potential of the this compound scaffold as a basis for developing new antitubercular drugs. nih.govsaudijournals.com

| Compound | Target Organism | MIC (μM) | Reference |

|---|---|---|---|

| Compound 9f (a 2-(quinolin-4-yloxy)acetamide with 6-methyl and 2-trifluoromethyl substitutions) | Mycobacterium tuberculosis H37Rv | 0.17 | nih.gov |

Research into Anticancer Agents

The quinoline scaffold is also a prominent feature in many anticancer agents, where it can interact with various biological targets to inhibit cancer cell growth. nih.gov The unique electronic properties of the this compound core make it an attractive starting point for the design of new oncologic drugs.

Inhibition of Cancer Cell Proliferation

Derivatives based on the quinoline framework have demonstrated significant cytotoxic effects against a range of cancer cell lines. While direct studies on this compound are not abundant, related structures show considerable promise.

For example, a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones were tested for their cytotoxic activity against HL-60 (human promyelocytic leukemia) and MCF-7 (human breast adenocarcinoma) cell lines. nih.gov All the synthesized analogs showed cytotoxicity in the low micromolar range against both cell lines after 48 hours of incubation. nih.gov In another study, novel 6-(quinolin-2-ylthio)pyridine derivatives were synthesized, with several compounds (4f, 4d, and 4g) showing potent cytotoxic activity against both MCF-7 and A549 (human lung carcinoma) cells, with IC₅₀ values ranging from 6.39 to 9.3 μM. sci-hub.se These results indicate that the quinoline scaffold can be effectively derivatized to produce compounds with potent antiproliferative properties.

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 4f (a 6-(quinolin-2-ylthio)pyridine derivative) | MCF-7 | 6.39 | sci-hub.se |

| Compound 4f (a 6-(quinolin-2-ylthio)pyridine derivative) | A549 | 6.9 | sci-hub.se |

| Compound 4d (a 6-(quinolin-2-ylthio)pyridine derivative) | MCF-7 | 8.9 | sci-hub.se |

| Compound 4d (a 6-(quinolin-2-ylthio)pyridine derivative) | A549 | 9.3 | sci-hub.se |

| Compound 4g (a 6-(quinolin-2-ylthio)pyridine derivative) | MCF-7 | 7.8 | sci-hub.se |

| Compound 4g (a 6-(quinolin-2-ylthio)pyridine derivative) | A549 | 8.4 | sci-hub.se |

Molecular Mechanisms of Action

The anticancer effects of quinoline derivatives are often attributed to their interaction with specific molecular targets within cancer cells. The this compound scaffold can be incorporated into larger molecules designed to inhibit key signaling pathways involved in cancer progression.

Antiviral Agent Research (e.g., SARS-CoV-2)

The quinoline framework is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents. researchgate.net In the context of antiviral research, particularly in response to the SARS-CoV-2 pandemic, scientists have explored various quinoline derivatives. The strategy often involves modifying the quinoline core to enhance antiviral potency and selectivity. nih.gov

Research has shown that incorporating a 1,2,3-triazole ring into quinoline structures can yield compounds with significant anti-SARS-CoV-2 activity. nih.gov For instance, a series of quinoline-triazole conjugates were synthesized and evaluated, with some showing high potency against the virus. nih.gov Specifically, compounds featuring a fluoro group at the 6-position and a trifluoromethyl group at the 2-position of the quinoline ring, such as 4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline , demonstrated notable efficacy. nih.gov While this exact compound differs from this compound, the findings underscore the potential of the 2-(trifluoromethyl)quinoline moiety as a critical component in the design of novel antiviral agents. The trifluoromethyl group is known to improve metabolic stability and cell membrane permeability, which are desirable properties for drug candidates. nih.gov

Further studies have focused on creating hybrid molecules that combine the quinoline scaffold with other pharmacologically active structures to target viral replication. nih.gov The development of 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives has yielded compounds with potent activity against Zika Virus (ZIKV), with some analogues proving to be more effective than the parent compound, mefloquine (B1676156). nih.gov This highlights the importance of the trifluoromethyl group in enhancing antiviral effects within the quinoline family.

Antimalarial and Antileishmanial Agent Research

The quinoline scaffold is historically significant in the fight against malaria, with quinine (B1679958) and its synthetic analogs like chloroquine (B1663885) and mefloquine being cornerstone treatments. nih.govnih.gov Mefloquine itself is a derivative of 2,8-bis(trifluoromethyl)quinoline, which emphasizes the crucial role of the trifluoromethyl group in antimalarial activity. nih.govresearchgate.net Researchers have designed and synthesized new derivatives based on this structure, leading to compounds with high potency against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net

One study focused on creating simpler, non-chiral analogs of mefloquine to reduce synthetic complexity and cost. researchgate.net A compound named N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine showed excellent in vitro activity against P. falciparum and a significant reduction in parasitemia in mice infected with P. berghei. researchgate.net This success reinforces the value of the 2,8-bis(trifluoromethyl)quinoline core as a pharmacophore for potent antimalarial drugs. nih.gov

In the realm of antileishmanial research, trifluoromethyl-substituted quinolones and their analogs are emerging as a promising platform. researchgate.net Leishmaniasis is a parasitic disease with limited treatment options, many of which have significant side effects or developing resistance. nih.gov Studies on quinoline-1,2,3-triazole hybrids have shown that the presence of a strong electron-withdrawing group, such as a p-trifluoromethyl group, can substantially boost antileishmanial properties. nih.gov Similarly, research into 2-(trifluoromethyl)benzo[b] nih.govresearchgate.netnaphthyridin-4(1H)-ones, which are analogs of trifluoromethyl-substituted quinolones, demonstrated moderate to good efficacy against Leishmania parasites, particularly L. (L.) mexicana. researchgate.net

| Compound/Scaffold | Target Organism | Activity Metric (IC₅₀) | Source |

| N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine | P. falciparum | 0.083 µM | researchgate.net |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene | P. falciparum | 4.8 µg/ml | africaresearchconnects.com |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | P. falciparum | 5.2 µg/ml | africaresearchconnects.com |

| Quinoline-1,2,3-triazole hybrid with p-trifluoromethyl group | L. major amastigotes | 0.10 µM | nih.gov |

Anti-inflammatory and Analgesic Agent Research

Quinoline-based molecules have been extensively investigated as anti-inflammatory agents that target various pharmacological pathways, including cyclooxygenase (COX) and other enzymes involved in the inflammatory response. nih.govresearchgate.net The specific activity and target of these derivatives often depend on the nature and position of the substituents on the quinoline ring. nih.govresearchgate.net For example, quinolines with a carboxamide moiety have shown antagonism for the TRPV1 receptor, which is involved in pain and inflammation, while those with a carboxylic acid group can inhibit COX enzymes. nih.gov

While direct studies on the anti-inflammatory or analgesic properties of this compound are not prominent, research on related structures provides valuable insights. The synthesis of various new quinoline-based compounds has led to the discovery of molecules with both analgesic and anti-inflammatory effects. eurekaselect.com For instance, certain pyran-fused quinoline derivatives have demonstrated efficacy comparable to the standard drug diclofenac (B195802) sodium in laboratory models of pain and inflammation. eurekaselect.com The incorporation of a trifluoromethyl group into bioactive molecules is a well-known strategy to enhance efficacy, suggesting that the this compound scaffold could be a promising starting point for developing new anti-inflammatory and analgesic drugs. beilstein-journals.org

Insecticidal Agent Research

The quinoline scaffold is also a key structural motif in the development of modern pesticides. nih.gov Research into phenoxy-quinoline derivatives has led to the discovery of flometoquin, a novel insecticide. nih.gov This research involved the synthesis and evaluation of numerous quinoline derivatives with various substituents to optimize insecticidal activity against pests like the diamondback moth (Plutella xylostella) and western flower thrips (Frankliniella occidentalis). nih.govresearchgate.net

In these studies, the trifluoromethyl group was identified as a particularly effective substituent. nih.gov Derivatives with a trifluoromethyl group at the 5-position of the quinoline ring demonstrated a broader insecticidal spectrum compared to other functional groups. nih.gov Although this research focused on different substitution patterns, the findings highlight the potential of trifluoromethylquinolines in agrochemistry. The this compound structure shares key features with these potent insecticidal compounds, making it a relevant scaffold for future research aimed at discovering new and effective insect-control agents. rsc.org

| Compound Group | Target Pest | Key Finding | Source |

| 5-Trifluoromethyl quinoline derivatives | P. xylostella, S. litura | Exhibited a wider insecticidal spectrum than other functional groups. | nih.gov |

| Quinoline-based hydrazone derivatives | Spodoptera litura | Several compounds showed potent insecticidal activity with >93% mortality. | rsc.org |

Applications in Material Science and Organic Electronics

Beyond its biological applications, the trifluoromethylquinoline scaffold possesses unique photophysical properties that make it attractive for use in material science and organic electronics. beilstein-journals.orgbeilstein-journals.org

Research into trifluoromethylated quinoline-phenol Schiff bases has revealed their potential as luminescent materials. nih.govbeilstein-archives.orgresearchgate.net These compounds exhibit fluorescence with quantum yields (Φf) that vary depending on the solvent and specific molecular structure, reaching values as high as 0.85 in methanol. nih.govbeilstein-archives.org

The presence of the trifluoromethyl (CF₃) group is significant. As a strong electron-withdrawing group, it influences the electronic and photophysical characteristics of the molecule. beilstein-journals.orgbeilstein-journals.org It can enhance molecular stability and resistance to degradation. beilstein-journals.org Studies have shown that these compounds have good stability under irradiation from a white-light LED. nih.govbeilstein-archives.org They also exhibit relatively large Stokes shifts (the difference between the absorption and emission maxima), particularly in polar solvents like DMSO and methanol, which is a desirable property for applications where re-absorption of emitted light needs to be minimized. nih.gov

| Solvent | Fluorescence Quantum Yield (Φf) Range | Stokes Shift (SS) Range | Source |

| Chloroform (CHCl₃) | 0.12–0.80 | 59–85 nm | nih.govbeilstein-archives.org |

| DMSO | 0.20–0.75 | 65–150 nm | nih.govbeilstein-archives.org |

| Methanol (MeOH) | 0.13–0.85 | 65–130 nm | nih.govbeilstein-archives.org |

The promising luminescent properties of trifluoromethylated quinolines make them candidates for use in organic light-emitting diodes (OLEDs). beilstein-journals.orgbeilstein-journals.org The trifluoromethyl group has been specifically noted for its ability to improve the performance of materials used in OLEDs. beilstein-journals.org It can increase electron transport capabilities and reduce intermolecular stacking, two factors that are beneficial for developing efficient phosphorescent materials used in OLED devices. beilstein-journals.orgbeilstein-journals.org The combination of the luminescent quinoline core with the performance-enhancing trifluoromethyl group positions the this compound scaffold as a structure of interest for designing new materials for advanced lighting and display technologies. beilstein-journals.org

Future Prospects and Emerging Research Areas for Quinoline-Based Compounds

The quinoline core is a versatile and privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities. rsc.orgnih.govresearchgate.net The future of quinoline-based compounds is poised for significant advancements, driven by innovative synthetic methodologies, a deeper understanding of disease mechanisms, and the quest for novel functional materials. nih.govfuturemarketinsights.comrsc.org

One of the most promising future directions lies in the continued exploration of quinoline derivatives as kinase inhibitors for anticancer therapy. nih.gov The development of highly selective inhibitors that target specific kinases implicated in cancer progression is an active area of research. nih.gov Furthermore, the application of quinoline-based compounds is expanding to tackle drug resistance in various diseases, including malaria and bacterial infections. rsc.orgresearchgate.net Researchers are designing novel quinoline analogs that can overcome existing resistance mechanisms. rsc.org

In the realm of materials science, quinoline derivatives are being investigated for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netresearchgate.netnih.govdergipark.org.trmdpi.comtandfonline.comproquest.comresearchgate.netsemanticscholar.org Their inherent photophysical properties, such as fluorescence and charge transport capabilities, make them attractive candidates for the development of next-generation displays and lighting technologies. researchgate.netresearchgate.netnih.govdergipark.org.trmdpi.com The ability to tune the electronic properties of quinolines through synthetic modifications opens up possibilities for creating materials with tailored optical and electronic characteristics. nih.govmdpi.comresearchgate.net

The development of more efficient and sustainable synthetic methods for quinoline derivatives is another crucial area of future research. sciencedaily.comacs.orgmdpi.com This includes the use of catalysis, one-pot reactions, and green chemistry principles to streamline the synthesis of complex quinoline-based molecules. sciencedaily.comacs.orgmdpi.comrsc.orgacs.orgnih.gov Such advancements will not only facilitate the discovery of new drug candidates and materials but also make their production more economically and environmentally viable. futuremarketinsights.comsciencedaily.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.